![molecular formula C24H34N4O5 B2732279 Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252859-61-2](/img/structure/B2732279.png)
Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
The compound “Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains a tert-butoxycarbonyl (t-BOC) protecting group, which is commonly used in organic synthesis . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of this compound likely involves the use of a tert-butoxycarbonyl (t-BOC) protecting group. The t-BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis could also involve the reaction of 4-piperidinemethanol with di-tert-butyldicarbonate .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It has a linear formula of C18H27O4N3 . The compound contains a piperidine ring, a pyrimidine ring, and a phenyl group, among other features .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the tert-butoxycarbonyl (t-BOC) protecting group. The t-BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound may also undergo reactions involving the piperidine and pyrimidine rings .Future Directions
properties
IUPAC Name |
ethyl 6-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-5-32-21(29)19-18(26-22(30)27-20(19)16-9-7-6-8-10-16)15-28-13-11-17(12-14-28)25-23(31)33-24(2,3)4/h6-10,17,20H,5,11-15H2,1-4H3,(H,25,31)(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKQEOHYXPSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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